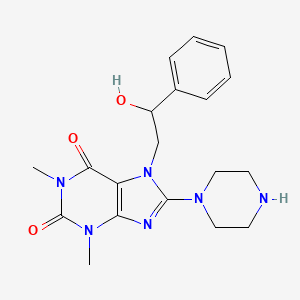
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 1105196-88-0 , belongs to a class of purine derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C18H23N5O3 with a molecular weight of 357.4 g/mol . The structural characteristics contribute to its biological activity, particularly in terms of receptor interactions and enzyme inhibition.
| Property | Value |
|---|---|
| CAS Number | 1105196-88-0 |
| Molecular Formula | C18H23N5O3 |
| Molecular Weight | 357.4 g/mol |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Receptor Modulation : The compound has been shown to interact with several neurotransmitter receptors, including dopamine and serotonin receptors, which may contribute to its psychopharmacological effects.
- Enzyme Inhibition : It acts as an inhibitor of phospholipase A2 (PLA2), which is crucial in the metabolism of phospholipids and has implications in drug-induced phospholipidosis. Inhibition of PLA2 can lead to altered cellular signaling and lipid metabolism .
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties against specific cancer cell lines. For instance, it demonstrated cytotoxic effects on breast cancer and colon cancer cells in vitro .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .
Case Studies
Several studies have documented the effects of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines indicated that the compound inhibited cell proliferation effectively at concentrations below 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Neuropharmacological Assessment : In animal models, the compound showed promise in reducing anxiety-like behaviors when administered at low doses, suggesting its potential as an anxiolytic agent .
属性
IUPAC Name |
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-22-16-15(17(27)23(2)19(22)28)25(12-14(26)13-6-4-3-5-7-13)18(21-16)24-10-8-20-9-11-24/h3-7,14,20,26H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVZZUCDHIVCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













